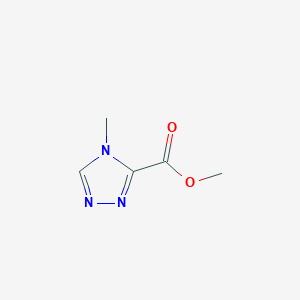

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2. It is a heterocyclic compound that contains a triazole ring, which is an important pharmacophore in many biologically active molecules. Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate has been extensively studied for its potential applications in drug discovery, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Applications

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate: is a triazole derivative, a class of compounds known for their broad-spectrum antimicrobial activities. Triazoles interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, making them potent antifungal agents . This compound can be utilized in the development of new antimicrobial drugs, especially targeting resistant strains of bacteria and fungi.

Anticancer Potential

The triazole ring is a common feature in many anticancer drugs due to its ability to bind to various enzymes and receptors involved in cancer cell proliferation . Research into the anticancer properties of triazole derivatives like methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate could lead to the development of novel chemotherapeutic agents.

Antiviral Therapies

Triazole compounds have shown effectiveness in antiviral therapies. For instance, Ribavirin, a known antiviral drug, utilizes a triazole derivative in its structure . Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate could serve as a precursor or a scaffold in the synthesis of antiviral medications, potentially aiding in the treatment of viral infections.

Agricultural Chemistry

In agrochemistry, triazole derivatives are used to create compounds that can function as growth regulators or fungicides . The structural versatility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate allows for its application in the synthesis of agricultural chemicals that protect crops from diseases and pests.

Material Chemistry

The unique structure of triazole derivatives enables them to form a variety of non-covalent bonds, which is advantageous in material chemistry for creating novel materials with desired properties . Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate could be used in the design of polymers or coatings with specific characteristics such as thermal stability or chemical resistance.

Drug Synthesis and Design

Triazole derivatives are pivotal in medicinal chemistry for the design of drugs with enhanced efficacy and reduced side effects . Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate can be employed as a building block in the synthesis of various pharmacologically active molecules, contributing to the discovery of new therapeutic agents.

Mécanisme D'action

Target of Action

Related compounds have shown antimicrobial activities , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

It’s known that triazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions

Biochemical Pathways

Related triazole compounds have been found to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Related compounds have been found to exhibit antimicrobial activities, suggesting that this compound may also have similar effects .

Action Environment

The action, efficacy, and stability of Methyl 4-Methyl-4H-1,2,4-Triazole-3-Carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . .

Propriétés

IUPAC Name |

methyl 4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRWOWOXTWYHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)

![Ethyl 4-{[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2793517.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)